Cas no 1337123-07-5 (2-(2-methoxy-4-nitrophenyl)azetidine)

2-(2-Methoxy-4-nitrophenyl)azetidine is a specialized heterocyclic compound featuring an azetidine ring linked to a methoxy- and nitro-substituted phenyl group. This structure offers unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the nitro group enhances electrophilic properties, facilitating further functionalization, while the methoxy substituent contributes to steric and electronic modulation. The azetidine ring provides a constrained scaffold, valuable for probing structure-activity relationships in drug discovery. Its well-defined molecular architecture makes it suitable for applications requiring precise stereochemical control. The compound’s stability under standard handling conditions ensures reliable performance in synthetic workflows.
2-(2-methoxy-4-nitrophenyl)azetidine structure
1337123-07-5 structure
Product name:2-(2-methoxy-4-nitrophenyl)azetidine
CAS No:1337123-07-5
MF:C10H12N2O3
MW:208.213882446289
CID:6211657
PubChem ID:130022128

2-(2-methoxy-4-nitrophenyl)azetidine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methoxy-4-nitrophenyl)azetidine
    • EN300-1841451
    • 1337123-07-5
    • Inchi: 1S/C10H12N2O3/c1-15-10-6-7(12(13)14)2-3-8(10)9-4-5-11-9/h2-3,6,9,11H,4-5H2,1H3
    • InChI Key: RLWDNTBZVBVGAT-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1C1CCN1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 208.08479225g/mol
  • Monoisotopic Mass: 208.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.1Ų
  • XLogP3: 1.3

2-(2-methoxy-4-nitrophenyl)azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1841451-1.0g
2-(2-methoxy-4-nitrophenyl)azetidine
1337123-07-5
1g
$1272.0 2023-06-02
Enamine
EN300-1841451-0.05g
2-(2-methoxy-4-nitrophenyl)azetidine
1337123-07-5
0.05g
$1068.0 2023-09-19
Enamine
EN300-1841451-0.25g
2-(2-methoxy-4-nitrophenyl)azetidine
1337123-07-5
0.25g
$1170.0 2023-09-19
Enamine
EN300-1841451-10g
2-(2-methoxy-4-nitrophenyl)azetidine
1337123-07-5
10g
$5467.0 2023-09-19
Enamine
EN300-1841451-0.5g
2-(2-methoxy-4-nitrophenyl)azetidine
1337123-07-5
0.5g
$1221.0 2023-09-19
Enamine
EN300-1841451-1g
2-(2-methoxy-4-nitrophenyl)azetidine
1337123-07-5
1g
$1272.0 2023-09-19
Enamine
EN300-1841451-5g
2-(2-methoxy-4-nitrophenyl)azetidine
1337123-07-5
5g
$3687.0 2023-09-19
Enamine
EN300-1841451-2.5g
2-(2-methoxy-4-nitrophenyl)azetidine
1337123-07-5
2.5g
$2492.0 2023-09-19
Enamine
EN300-1841451-10.0g
2-(2-methoxy-4-nitrophenyl)azetidine
1337123-07-5
10g
$5467.0 2023-06-02
Enamine
EN300-1841451-5.0g
2-(2-methoxy-4-nitrophenyl)azetidine
1337123-07-5
5g
$3687.0 2023-06-02

2-(2-methoxy-4-nitrophenyl)azetidine Related Literature

Additional information on 2-(2-methoxy-4-nitrophenyl)azetidine

Recent Advances in the Study of 2-(2-Methoxy-4-Nitrophenyl)Azetidine (CAS: 1337123-07-5)

2-(2-Methoxy-4-nitrophenyl)azetidine (CAS: 1337123-07-5) is a novel azetidine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of targeted therapies for inflammatory and oncological diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and synthetic pathways, paving the way for its potential clinical translation.

One of the key areas of research has been the exploration of 2-(2-methoxy-4-nitrophenyl)azetidine as a modulator of specific signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting the NF-κB pathway, which plays a critical role in inflammation and cancer progression. The study utilized in vitro and in vivo models to validate its anti-inflammatory and anti-proliferative effects, with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further optimization.

Another significant advancement is the development of more efficient synthetic routes for 2-(2-methoxy-4-nitrophenyl)azetidine. Traditional methods often involved multi-step processes with low yields, but recent work by a team at the University of Cambridge has introduced a streamlined approach using palladium-catalyzed cross-coupling reactions. This method not only improves yield but also reduces the environmental impact, aligning with the principles of green chemistry. The details of this synthetic pathway were published in Organic Letters in early 2024.

Pharmacokinetic studies have also been a focal point, with researchers investigating the compound's bioavailability and metabolic stability. A preclinical study conducted by Pfizer in collaboration with academic partners revealed that 2-(2-methoxy-4-nitrophenyl)azetidine exhibits favorable oral bioavailability and a half-life suitable for once-daily dosing. These findings were presented at the 2024 American Chemical Society National Meeting and are currently under peer review for publication in Drug Metabolism and Disposition.

Looking ahead, the potential applications of 2-(2-methoxy-4-nitrophenyl)azetidine extend beyond its current scope. Preliminary data from a recent high-throughput screening campaign suggest its utility in neurodegenerative diseases, particularly in modulating tau protein aggregation, a hallmark of Alzheimer's disease. While these findings are still in the early stages, they open new avenues for research and development. The compound's versatility and promising biological activity make it a compelling candidate for further investigation in multiple therapeutic areas.

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